N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a chemical compound that stands out due to its unique structure and potential applications across various fields. It contains a cyclohexene moiety and a 2-thiazolidine-1,1-dione group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Initial preparation: of cyclohex-1-en-1-yl ethylamine.
Reaction with 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl isocyanate: to form the ethanediamide linkage.
Purification: using standard techniques like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, this compound may be produced through batch or continuous processes, depending on the required scale. Advanced techniques such as automated flow reactors might be employed to ensure high yield and purity.
Chemical Reactions Analysis
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is capable of undergoing several types of chemical reactions:
Oxidation: Can be oxidized under strong oxidizing conditions, producing various oxygenated derivatives.
Reduction: Reduction can occur with hydrides or catalytic hydrogenation, leading to different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Various reagents depending on the desired substitution, including halogens and organometallics.
Major Products Formed:
Oxidation and reduction products varying in functional groups.
Substituted derivatives with varied functional groups attached to the phenyl ring or amide linkage.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide shows promise in several research fields:
Chemistry: As a building block for more complex molecules or as a functional material in organic synthesis.
Biology: Potential usage in the study of enzyme-substrate interactions or as a model compound for biological assays.
Medicine: Research into its efficacy as a pharmacophore, potentially contributing to the design of new drugs.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends largely on its application. In medicinal chemistry, for example, it might interact with specific molecular targets, such as enzymes or receptors, through its amide and thiazolidine moieties. These interactions can trigger various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include those with:
Cyclohexene moieties: Other compounds with cyclohexene rings may share similar physical and chemical properties but differ in biological activity.
Thiazolidine-1,1-dione groups: Compounds with thiazolidine-1,1-dione groups, such as certain thiazolidinediones used in diabetes treatment, highlight the diverse functionalities these groups can offer.
This compound's uniqueness lies in the combination of these two distinct structural elements, which can provide a balance of chemical reactivity and biological activity that is not easily replicated in other compounds.
Similar Compounds
Thiazolidinediones (e.g., pioglitazone): Known for their role in diabetes treatment.
Cyclohexene derivatives: Various derivatives used in synthetic chemistry and materials science.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c23-18(20-12-11-15-5-2-1-3-6-15)19(24)21-16-7-9-17(10-8-16)22-13-4-14-27(22,25)26/h5,7-10H,1-4,6,11-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJDUFIAHZVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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